
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its significant antimicrobial and anticoccidial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Starting Materials: 3-methoxy-1-methyl-1H-pyrazole and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The product is purified, dried, and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial and anticoccidial properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and pathways, inhibiting their function and leading to the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-methyl-1H-pyrazole: The parent compound without the dihydrochloride salt.
1-Methyl-1H-pyrazole-4-amine: A similar compound with different substituents.
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: The hydrochloride salt form.
Uniqueness
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its enhanced solubility and stability compared to its parent compound and other similar derivatives. This makes it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C5H11Cl2N3O |
|---|---|
Molecular Weight |
200.06 g/mol |
IUPAC Name |
3-methoxy-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-3-4(6)5(7-8)9-2;;/h3H,6H2,1-2H3;2*1H |
InChI Key |
DVHNYBXNKWWJLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



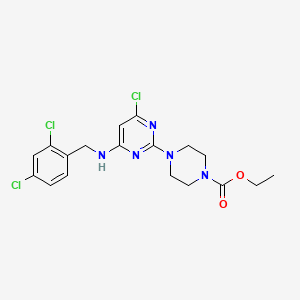
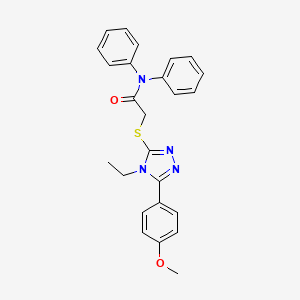

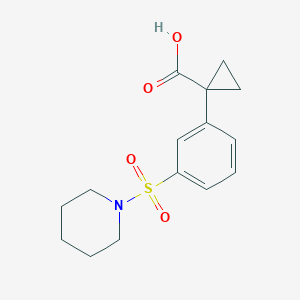


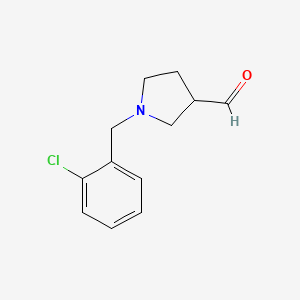
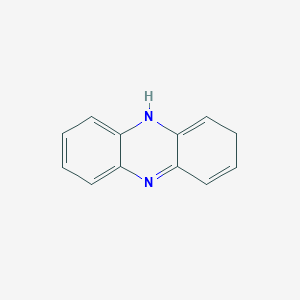
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)
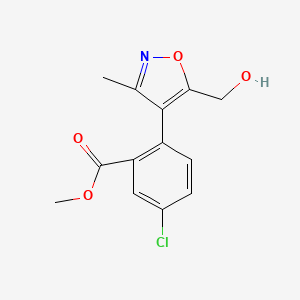
![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
